diphenyl[(E)-2-phenylethenyl]phosphane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
794-39-8 |
|---|---|
Molecular Formula |
C20H17P |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
diphenyl-[(E)-2-phenylethenyl]phosphane |
InChI |
InChI=1S/C20H17P/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H/b17-16+ |
InChI Key |
UMFWLUTUYFDZNQ-WUKNDPDISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/P(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Diphenyl E 2 Phenylethenyl Phosphane and Its Derivatives
Direct Synthesis Routes for Diphenyl[(E)-2-phenylethenyl]phosphane
Direct methods for forming the P-C(sp²) bond are crucial for the efficient synthesis of this compound. These routes typically involve the addition of a P-H bond across a C-C multiple bond or the nucleophilic substitution of a vinyl halide with a phosphide (B1233454) anion.
The addition of P-H bonds of secondary phosphines, like diphenylphosphine, across unsaturated carbon-carbon bonds is a direct, atom-economical method for synthesizing tertiary phosphines. While radical- or metal-catalyzed hydrophosphination reactions are common, base-catalyzed pathways offer an alternative under milder conditions, particularly for activated alkenes.
The base-catalyzed addition involves the deprotonation of the phosphine (B1218219) to generate a more nucleophilic phosphide species, which then attacks the alkene. For an unactivated alkene like styrene (B11656), this reaction is challenging. However, the principle is demonstrated in phosphine-catalyzed Michael additions where a phosphine adds to an electron-deficient alkene. nih.gov The direct base-catalyzed addition to styrene itself is less common, with metal-catalyzed approaches being more prevalent for achieving high conversion and regioselectivity. For instance, nickel-catalyzed addition of H-P(O) bonds to alkynes has been shown to be efficient, providing a pathway to vinylphosphine oxides which can then be reduced. nih.gov
A more general and widely used method for the synthesis of tertiary phosphines involves the use of alkali metal phosphide reagents. researchgate.net These highly nucleophilic reagents are typically generated by the deprotonation of a secondary phosphine (e.g., diphenylphosphine) with a strong base like n-butyllithium or by the reductive cleavage of a P-phenyl bond in triphenylphosphine (B44618).
The synthesis of this compound can be achieved by reacting a metal diphenylphosphide, such as lithium diphenylphosphide (LiPPh₂), with a stereochemically defined vinyl halide, such as (E)-β-bromostyrene. This reaction proceeds via a nucleophilic substitution mechanism, typically with retention of the alkene geometry.
Reaction Scheme: (C₆H₅)₂PH + n-BuLi → (C₆H₅)₂PLi + C₄H₁₀ (C₆H₅)₂PLi + (E)-C₆H₅CH=CHBr → (E)-(C₆H₅)₂PCH=CHC₆H₅ + LiBr
This method is advantageous as it allows for precise stereochemical control over the final product, provided that a stereoisomerically pure vinyl halide is used as the starting material. The use of polystyrene-supported lithium diphenylphosphide has also been explored for similar transformations, facilitating easier product purification. rsc.org
| Method | Reagents | Key Advantages | Key Challenges |
|---|---|---|---|
| Base-Catalyzed Addition | Diphenylphosphine, Styrene, Base | Atom economical, potentially mild conditions. | Low reactivity for unactivated alkenes like styrene; potential for side reactions. |
| Phosphide Reagents | Lithium Diphenylphosphide, (E)-β-bromostyrene | High yield, excellent stereochemical control. organic-chemistry.org | Requires stoichiometric use of strong base and anhydrous conditions. |
Synthesis of Chalcogenide Derivatives
This compound can be oxidized to its corresponding phosphane oxide using a variety of common oxidizing agents. This transformation is typically efficient and high-yielding. Common oxidants include hydrogen peroxide (H₂O₂), molecular oxygen (O₂), or other peroxides. wikipedia.org The reaction with aqueous hydrogen peroxide is a standard method for converting tertiary phosphines to their oxides. wikipedia.org
Another method involves the use of air as the oxidant, which can be facilitated by adsorption onto a surface like activated carbon. This surface-assisted air oxidation has been shown to be a fast and selective method for converting various trialkyl- and triarylphosphines to their oxides at ambient temperature. nih.gov Diphenylvinylphosphine oxide has also been synthesized via the dehydrobromination of 2-bromoethyldiphenylphosphine oxide. acs.org
Reaction Scheme: (E)-(C₆H₅)₂PCH=CHC₆H₅ + H₂O₂ → (E)-(C₆H₅)₂P(O)CH=CHC₆H₅ + H₂O
The resulting phosphane oxide is a stable, crystalline solid. It is also notably formed as a stable byproduct in Wittig reactions, highlighting the thermodynamic favorability of the P=O bond formation. wpmucdn.com
The synthesis of the corresponding sulfide (B99878) and selenide (B1212193) derivatives is typically achieved by the direct reaction of the phosphine with elemental sulfur (S₈) or selenium (Se). These reactions are generally straightforward, involving the heating of a solution of the phosphine with a stoichiometric amount of the elemental chalcogen.
Synthesis of the Sulfide: The reaction of this compound with elemental sulfur, usually in a solvent like toluene (B28343) or dichloromethane, readily affords this compound sulfide. The reaction proceeds smoothly, often at room temperature or with gentle heating.
Reaction Scheme: (E)-(C₆H₅)₂PCH=CHC₆H₅ + 1/8 S₈ → (E)-(C₆H₅)₂P(S)CH=CHC₆H₅
Synthesis of the Selenide: Similarly, the selenide derivative is prepared by treating the phosphine with elemental selenium (typically black selenium powder). The reaction conditions are analogous to those used for sulfurization. researchgate.net Multinuclear NMR spectroscopy, particularly ³¹P NMR, is a key tool for characterizing these products, with the phosphorus signal shifting significantly downfield upon chalcogenation and exhibiting characteristic ¹J(P-Se) coupling for the selenide. researchgate.net
| Derivative | Reagent | Typical Conditions | ³¹P NMR Shift Change |
|---|---|---|---|
| Oxide | H₂O₂, Air/O₂ | Room temperature, various solvents. wikipedia.orgnih.gov | Significant downfield shift. |
| Sulfide | Elemental Sulfur (S₈) | Room temp. or reflux in toluene/CH₂Cl₂. | Significant downfield shift. |
| Selenide | Elemental Selenium (Se) | Reflux in toluene or methanol. researchgate.net | Significant downfield shift with 77Se satellites. |
Stereoselective Synthesis Approaches for E/Z Isomers of this compound
Control over the geometry of the carbon-carbon double bond is a critical aspect of synthesizing vinylphosphanes. Stereoselective methods are employed to produce either the (E)- or (Z)-isomer with high purity.
The most reliable strategy for stereocontrolled synthesis is to utilize precursors where the double bond geometry is already established. As mentioned in section 2.1.2, the reaction of lithium diphenylphosphide with stereoisomerically pure (E)- or (Z)-vinyl halides provides a direct and effective route to the corresponding (E)- or (Z)-alkenylphosphines. organic-chemistry.org This approach relies on the availability of the pure vinyl halide isomers, which can be prepared through various stereoselective olefination or reduction methods.
For example:
Synthesis of the (E)-isomer: Reaction of LiPPh₂ with (E)-β-bromostyrene.
Synthesis of the (Z)-isomer: Reaction of LiPPh₂ with (Z)-β-bromostyrene.
Alternative strategies include metal-catalyzed reactions. Zirconocene-mediated coupling of alkynes with chlorophosphines can generate zirconoalkenylphosphines, which can be further functionalized with retention of stereochemistry. acs.org Hydrophosphination of alkynes can also be stereoselective, with the outcome often dependent on the catalyst (e.g., nickel, palladium) and reaction conditions. nih.gov
The Wittig reaction and its modifications are paramount in stereoselective alkene synthesis. wpmucdn.comnih.gov While not a direct synthesis of the target phosphine itself, a Wittig-type strategy could be envisioned. For instance, reacting a phosphonium (B103445) ylide derived from a phosphine-containing alkyl halide with an aldehyde can generate vinylphosphines, with the stereoselectivity being influenced by the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.
Separation of E/Z isomers can often be accomplished by standard laboratory techniques such as column chromatography or crystallization if the synthesis is not perfectly stereoselective.
Purification and Isolation Techniques for this compound
The purification and isolation of this compound, a tertiary phosphine, require careful consideration of its potential sensitivity to oxidation. While many triarylphosphines exhibit reasonable stability in air for short periods, prolonged exposure can lead to the formation of the corresponding phosphine oxide. Therefore, purification procedures are often performed under an inert atmosphere, such as nitrogen or argon, to ensure the integrity of the compound. Common techniques employed for the purification of this and structurally similar phosphines include recrystallization and column chromatography.
General Handling and Inert Atmosphere Techniques
Due to the risk of oxidation, all steps of purification and isolation should ideally be conducted excluding oxygen. This involves the use of degassed solvents and performing manipulations under a positive pressure of an inert gas like argon or nitrogen. Standard Schlenk line or glovebox techniques are often employed for handling air-sensitive phosphines, particularly during solvent removal and transfer steps.
Recrystallization
Recrystallization is a widely used method for purifying solid organic compounds like this compound. The selection of an appropriate solvent system is critical for successful purification. An ideal solvent will dissolve the phosphine completely at an elevated temperature but show limited solubility at lower temperatures, allowing for the crystallization of the pure product upon cooling while impurities remain in the mother liquor.
For compounds analogous to this compound, mixed solvent systems are often effective. A common strategy involves dissolving the crude product in a good solvent, such as dichloromethane, followed by the gradual addition of a poor solvent, like n-hexane or ethanol, until turbidity is observed. Subsequent cooling then induces crystallization. mdpi.comrsc.org
Table 1: Potential Recrystallization Solvent Systems for Styrylphosphines and Related Analogs
| Good Solvent | Poor Solvent | Notes |
| Dichloromethane | n-Hexane | A common system for recrystallizing phosphine derivatives, affording pure crystals upon cooling. mdpi.com |
| Toluene | Cyclohexane | Used for the recrystallization of related phosphine adducts. prepchem.com |
| Isopropanol | - | Can be used as a single-solvent system for similar styryl compounds. rsc.org |
| Ethanol | - | An alternative single solvent, though larger volumes may be required compared to isopropanol. rsc.org |
The isolation of the purified crystals is typically achieved by vacuum filtration, followed by washing with a small amount of a cold, poor solvent to remove any residual impurities from the crystal surfaces. The product is then dried under vacuum to remove all traces of solvent.
Column Chromatography
Flash column chromatography is another effective technique for the purification of this compound, particularly for removing soluble impurities or separating it from reaction byproducts. Silica gel is the most common stationary phase for this class of compounds.
The choice of eluent (mobile phase) is crucial for achieving good separation. A solvent system with low to moderate polarity is typically used. Eluent systems often consist of a non-polar solvent, such as hexane (B92381) or petroleum ether, mixed with a small proportion of a more polar solvent like ethyl acetate (B1210297) or dichloromethane. The optimal ratio is determined empirically using thin-layer chromatography (TLC). For some sensitive phosphines, the entire chromatography process is performed under an inert atmosphere to prevent on-column oxidation. researchgate.net
Table 2: Example Eluent Systems Used for Chromatography of Arylphosphines
| Stationary Phase | Eluent System | Compound Type |
| Silica Gel | Hexane / Ethyl Acetate (19:1) | Phenothiazinyl-diphenyl-phosphine researchgate.net |
| Silica Gel | Petroleum Ether / Ethyl Acetate (50:1) | Aryloxy-enyne rsc.org |
After chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure, typically using a rotary evaporator. The resulting solid is then dried under high vacuum.
Trituration
For crude products that are already substantially pure, a simple washing procedure known as trituration can be effective. This involves stirring the solid product in a solvent in which the desired compound is sparingly soluble, but the impurities are readily soluble. Hexane is a common solvent for this purpose. mdpi.com The solid is then collected by filtration, washed with a small amount of fresh solvent, and dried under vacuum.
Reactivity and Transformation Pathways of Diphenyl E 2 Phenylethenyl Phosphane
Reactivity at the Phosphorus Center
The phosphorus atom in diphenyl[(E)-2-phenylethenyl]phosphane is nucleophilic and readily undergoes reactions that increase its coordination number and oxidation state.
Oxidation and Chalcogenation Reactions
The phosphorus(III) center can be easily oxidized to the pentavalent state. Reaction with common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) affords the corresponding phosphine (B1218219) oxide, this compound oxide.
Furthermore, the phosphine undergoes chalcogenation reactions with elemental chalcogens. For instance, treatment with elemental sulfur or selenium in an appropriate solvent leads to the formation of the corresponding phosphine sulfide (B99878) and phosphine selenide (B1212193), respectively. These reactions are typically straightforward and proceed with high yields, demonstrating the high affinity of the phosphorus atom for heavier chalcogens.
| Reactant | Reagent | Product | Yield (%) |
| This compound | H₂O₂ | This compound oxide | >90 |
| This compound | Sulfur (S₈) | This compound sulfide | High |
| This compound | Selenium (Se) | This compound selenide | High |
Quaternization Reactions
The nucleophilic phosphorus atom readily reacts with alkyl halides in an Sɴ2 reaction to form phosphonium (B103445) salts. This process, known as quaternization, involves the attack of the phosphorus lone pair on the electrophilic carbon of the alkyl halide, resulting in the formation of a new P-C bond and a positively charged phosphorus center. For example, the reaction with methyl iodide yields methyldiphenyl[(E)-2-phenylethenyl]phosphonium iodide. The rate and success of the quaternization reaction are influenced by the nature of the alkyl halide and the reaction conditions, such as solvent and temperature.
| Alkyl Halide | Product |
| Methyl Iodide | Methyldiphenyl[(E)-2-phenylethenyl]phosphonium iodide |
| Ethyl Bromide | Ethyldiphenyl[(E)-2-phenylethenyl]phosphonium bromide |
| Benzyl Chloride | Benzyldiphenyl[(E)-2-phenylethenyl]phosphonium chloride |
Reactivity of the Vinylic Moiety
The carbon-carbon double bond in the phenylethenyl group provides another site for chemical transformations, allowing for the introduction of new functionalities to the molecule.
Addition Reactions, including Hydrophosphinylation and Hydrofunctionalization
The vinylic double bond is susceptible to addition reactions. One notable reaction is hydrophosphinylation, which involves the addition of a P-H bond from a secondary phosphine or phosphine oxide across the double bond. This reaction can be catalyzed by radical initiators or metal complexes and typically follows an anti-Markovnikov regioselectivity, with the phosphorus atom adding to the terminal carbon of the double bond.
Hydrofunctionalization reactions, where an E-H bond (E = O, S, N, etc.) is added across the double bond, can also occur, often under catalytic conditions. These reactions provide a route to functionalized phosphines with modified electronic and steric properties.
Cycloaddition Reactions of the Phenylethenyl Group
The phenylethenyl group can act as a dipolarophile in cycloaddition reactions. A key example is the [3+2] cycloaddition with nitrones. In this reaction, the nitrone acts as a 1,3-dipole, and the double bond of the styryl moiety serves as the two-electron component. The reaction proceeds in a concerted fashion to form a five-membered heterocyclic ring, specifically an isoxazolidine (B1194047) ring, with the phosphorus group attached to the newly formed ring. The regioselectivity and stereoselectivity of this reaction are governed by the electronic and steric properties of both the nitrone and the dipolarophile. This transformation is a powerful tool for the synthesis of complex phosphorus-containing heterocyclic compounds.
P-C Bond Cleavage and Rearrangement Processes Involving this compound
Under certain conditions, this compound can undergo processes involving the cleavage of the P-C(vinyl) or P-C(phenyl) bonds. These reactions are less common than those at the phosphorus center or the vinylic moiety and often require harsh reaction conditions or the presence of specific reagents or catalysts. For instance, strong reducing agents can cleave the P-C bonds. Rearrangement processes, while not extensively documented for this specific compound, are a possibility in organophosphorus chemistry, potentially leading to the formation of isomeric structures under thermal or photochemical stimulation. The stability of the P-C bonds in this molecule, however, makes such transformations challenging.
Photochemical Transformations of this compound
Upon absorption of ultraviolet (UV) light, this compound is expected to undergo two primary photochemical reactions: a reversible isomerization from the (E)-(trans) isomer to the (Z)-(cis) isomer, and an irreversible photocyclization of the (Z)-isomer to form a phenanthrene-type derivative. The efficiency and competition between these pathways are governed by factors such as the excitation wavelength, solvent, and the electronic and steric properties of the diphenylphosphino group.
A key process in the photochemistry of stilbenes and their derivatives is the reversible E/Z isomerization. researchgate.net Irradiation of the thermodynamically more stable (E)-isomer of this compound with UV light would lead to the formation of the sterically more hindered (Z)-isomer, eventually reaching a photostationary state, a characteristic equilibrium of the two isomers under specific irradiation conditions. The quantum yields for trans to cis photoisomerization of stilbene (B7821643) derivatives are typically in the range of 0.27 to 0.48 in fluid solution at room temperature. researchgate.net
The (Z)-isomer, once formed, can undergo a subsequent photochemical reaction: an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate. This process is a key step in the formation of polycyclic aromatic hydrocarbons from stilbenoid precursors. mdpi.com In the presence of an oxidizing agent, this unstable intermediate is converted to the aromatic phenanthrene (B1679779) derivative. The formation of a trihydroxy phenanthrene structure has been observed in the UV irradiation of trans-resveratrol, a naturally occurring stilbenoid. mdpi.com
Furthermore, the phosphorus atom itself can potentially participate in photochemical reactions. For instance, photochemical hydrophosphination of functionalized allyl or vinyl derivatives using white light has been reported as a synthetic methodology. researchgate.net Although this is an intermolecular reaction, it highlights the potential for the phosphorus center to be involved in photochemical transformations.
The photochemical transformations of related organophosphorus compounds, such as 9-phenyl-9-phosphafluorene oxide derivatives, have been studied, revealing that their photophysical properties are influenced by substituents. beilstein-journals.org While these are phosphine oxides and part of a rigid fluorene (B118485) system, they underscore the role of phosphorus-containing moieties in modulating the interaction of molecules with light.
Coordination Chemistry of Diphenyl E 2 Phenylethenyl Phosphane
Ligand Properties and Electronic Characterization in Coordination Complexes
The defining feature of diphenyl[(E)-2-phenylethenyl]phosphane is the styryl group, which significantly influences its behavior as a ligand in coordination complexes. This influence is a combination of both the steric bulk it introduces and its electronic effects, which are transmitted through the vinyl bridge.
Donor Capacity and Steric Profile
The steric profile of a phosphine (B1218219) ligand is another crucial aspect of its coordination chemistry, often described by the Tolman cone angle (θ). This parameter provides a measure of the steric bulk of the ligand around the metal center. Similar to the TEP, a precise experimentally determined cone angle for this compound is not widely reported. However, based on its structure, it is expected to have a significant steric presence due to the two phenyl groups and the styryl substituent. The planar nature of the vinyl group might lead to a different steric footprint compared to a more flexible alkyl or a simple aryl group.
Influence of the Vinylic Moiety on Coordination Behavior
The vinylic moiety in this compound plays a multifaceted role in its coordination behavior. The double bond introduces a site of potential interaction with the metal center, beyond the primary P-metal bond. This can lead to different coordination modes, including the possibility of η²-coordination of the C=C bond, although P-coordination is generally favored.
Electronically, the styryl group can influence the phosphorus donor atom through both inductive and resonance effects. The delocalization of electrons through the π-system of the styryl group can affect the electron density on the phosphorus atom, thereby modulating its σ-donor and π-acceptor capabilities. This electronic communication can be transmitted to the metal center upon coordination, influencing the properties and reactivity of the resulting complex. The electronic effects of substituents on phosphine ligands are known to significantly impact the catalytic activity of their metal complexes.
Complexation with Transition Metals
This compound forms a variety of complexes with transition metals, exhibiting diverse coordination geometries and reactivity patterns. The nature of the metal and its oxidation state, as well as the other ligands present in the coordination sphere, all play a role in determining the final structure and properties of the complex.
Rhodium Complexes
While specific studies focusing solely on rhodium complexes of this compound are limited, the coordination chemistry of similar phosphine ligands with rhodium is well-established. Generally, rhodium(I) and rhodium(III) centers readily form complexes with phosphine ligands. For instance, rhodium(I) precursors such as [Rh(CO)₂Cl]₂ are often used to synthesize square planar complexes. The steric and electronic properties of the phosphine ligand are critical in determining the catalytic activity of such rhodium complexes in processes like hydroformylation and hydrogenation.
Palladium and Platinum Complexes
Palladium and platinum complexes containing phosphine ligands are of immense importance in catalysis, particularly in cross-coupling reactions. While detailed characterization of palladium and platinum complexes specifically with this compound is not extensively documented in dedicated studies, general principles of phosphine coordination to these metals apply.
Palladium(II) and platinum(II) typically form square planar complexes with phosphine ligands. The synthesis of such complexes often involves the reaction of a suitable metal precursor, such as [PdCl₂(cod)] or K₂[PtCl₄], with the phosphine ligand. The resulting complexes can exist as cis or trans isomers, with the outcome often dictated by the steric bulk of the phosphine and the reaction conditions. The ³¹P NMR chemical shifts and coupling constants are invaluable tools for characterizing these complexes in solution.
| Metal | Complex Type | Typical Geometry | Characterization Techniques |
| Palladium(II) | [PdCl₂(PR₃)₂] | Square Planar | ³¹P NMR, ¹H NMR, X-ray Crystallography |
| Platinum(II) | [PtCl₂(PR₃)₂] | Square Planar | ³¹P NMR, ¹⁹⁵Pt NMR, X-ray Crystallography |
Gold Complexes
The coordination chemistry of diphenyl-2-styrylphosphine (a positional isomer of the title compound) with gold has been investigated, providing insights into the potential behavior of this compound. Gold(I) complexes of the type [AuX(sp)] (where sp is diphenyl-2-styrylphosphine and X is a halide) have been synthesized and characterized. rsc.org
These gold(I) complexes can be oxidized to gold(III) complexes, [AuX₃(sp)], with chlorine or bromine. rsc.org A notable reaction of these gold(III) complexes is a reversible rearrangement where an Au-X bond adds across the styryl double bond to form [AuX₂(sp-X)]. rsc.org This demonstrates the active participation of the vinylic moiety in the reactivity of the coordinated ligand. The carbon-bound halide in these rearranged products can be substituted by other nucleophiles, such as methoxy (B1213986) groups. rsc.org
The crystal structure of a related gold complex, [Au(SCH₂CH₂NH₂)(sp-OMe)]PF₆, has been determined, revealing that the incoming softer ligand is positioned trans to the phosphorus atom. rsc.org This highlights the trans-influence of the phosphine ligand in directing the stereochemistry of substitution reactions at the gold center.
| Gold Complex | Reaction | Product |
| [AuX(sp)] | Oxidation with X₂ (X=Cl, Br) | [AuX₃(sp)] |
| [AuX₃(sp)] | Reversible Rearrangement | [AuX₂(sp-X)] |
| [AuX₂(sp-X)] | Reaction with Methanol | [AuX₂(sp-OMe)] |
Ruthenium Complexes
Other Transition Metal Systems
The coordination chemistry of this compound has been explored with other transition metals, most notably gold.
Gold Complexes:
Gold(I) complexes of the related ligand diphenyl-2-styrylphosphine have been reinvestigated, showing interesting reactivity. For instance, complexes of the type [AuX(sp)] (where sp = diphenyl-2-styrylphosphine and X = Cl, Br) can be oxidized with the corresponding halogen. The initial product, [AuX3(sp)], can undergo a reversible rearrangement where an Au-X bond adds across the styryl double bond. This demonstrates the potential for the vinyl group to participate in reactions at the metal center.
A number of gold(I) complexes with the general formula [Au(L)(PPh3)], where L is a nitrogen-containing heterocyclic ligand, have been synthesized and characterized. While not containing this compound, these studies highlight the common linear geometry of two-coordinate gold(I) phosphine complexes. The synthesis of these complexes is typically achieved by reacting the appropriate gold(I) precursor with the phosphine and the ancillary ligand.
The table below summarizes some of the key bond parameters for a representative gold(I) complex containing a triarylphosphine ligand, which can serve as a model for the expected geometry in a hypothetical [AuCl(this compound)] complex.
| Complex | Au-P Bond Length (Å) | Au-Cl Bond Length (Å) | P-Au-Cl Bond Angle (°) |
|---|---|---|---|
| [AuCl(diphenyl(thiophen-2-yl)phosphine)] | 2.226(2) | 2.287(2) | 179.42(9) |
Palladium and Platinum Complexes:
The coordination chemistry of styrylphosphine ligands with palladium and platinum has also been investigated, often in the context of catalysis. For instance, platinum(II) complexes with phosphine-alkene ligands derived from 2-diphenylphosphinobenzaldehyde have been prepared. These complexes, with the general formula PtCl2L2, have been shown to be precursors for catalysts in the hydroformylation of styrene (B11656). NMR studies on these complexes revealed a preference for the trans isomer, likely due to steric hindrance.
Palladium(II) complexes bearing both phosphine and isocyanide ancillary ligands have been synthesized and show promising antitumor activity. These studies demonstrate the ability to fine-tune the properties of the metal center by the synergistic effect of different types of ligands.
Coordination Modes and Geometries
The coordination of this compound to a metal center can, in principle, occur in several ways.
Chelating (P, η²-C=C)-coordination: The presence of the vinyl group offers the possibility of chelation, where both the phosphorus atom and the carbon-carbon double bond coordinate to the metal center. This bidentate coordination would lead to the formation of a five-membered chelate ring. libretexts.org This mode of coordination is more likely with electron-rich metals that can engage in back-bonding with the π* orbitals of the alkene. The chelate effect would be expected to lead to more stable complexes compared to those with two analogous monodentate ligands. libretexts.orgcsbsju.edu
The specific coordination mode adopted will depend on several factors, including the nature of the metal, its oxidation state, the electronic and steric properties of the ancillary ligands, and the reaction conditions.
Influence of Ancillary Ligands on Complex Stability and Reactivity
The stability and reactivity of metal complexes containing this compound are significantly influenced by the nature of the other ligands (ancillary ligands) in the coordination sphere. While specific systematic studies on this ligand are scarce, general principles of coordination chemistry allow for predictions.
Electronic Effects:
Ancillary ligands can modulate the electron density at the metal center. Strong σ-donating ligands will increase the electron density on the metal, which can strengthen the M-P bond and potentially favor back-bonding to the styryl π-system if the geometry is favorable. Conversely, strong π-acceptor ligands will decrease the electron density on the metal, which could weaken the M-P bond and make the complex more susceptible to ligand substitution.
Steric Effects:
Bulky ancillary ligands can impose significant steric hindrance around the metal center. This can influence the coordination number of the metal, the geometry of the complex, and the rate of ligand association and dissociation reactions. For instance, the presence of bulky ancillary ligands might favor the formation of complexes with lower coordination numbers or could direct the stereochemistry of the resulting complex, as seen in the preference for trans isomers in some platinum(II) phosphine complexes.
The table below illustrates how different ancillary ligands can affect the properties of a metal complex, drawn from general findings in organometallic chemistry.
| Ancillary Ligand Type | Expected Effect on M-P Bond | Expected Effect on Reactivity |
|---|---|---|
| Strong σ-donor (e.g., alkyl) | Strengthened | May promote oxidative addition |
| Strong π-acceptor (e.g., CO, isocyanide) | Weakened | May facilitate reductive elimination |
| Bulky phosphine | Steric hindrance may weaken the bond | Slows down ligand substitution |
| Chelating diphosphine | Increased stability due to chelate effect | Lower lability of the ligand |
Catalytic Applications of Diphenyl E 2 Phenylethenyl Phosphane As a Ligand
Asymmetric Catalysis Mediated by Diphenyl[(E)-2-phenylethenyl]phosphane
Asymmetric catalysis, which aims to produce chiral molecules with a high degree of stereoselectivity, often relies on the design of chiral ligands to create an asymmetric environment around the metal center. While phosphine (B1218219) ligands are paramount in this field, specific applications of this compound in its chiral form for asymmetric catalysis are not extensively documented.
Asymmetric Hydrogenation
Asymmetric Carbon-Carbon Bond-Forming Reactions (e.g., cross-coupling, allylic substitution)
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Asymmetric variants of these reactions, such as the Suzuki-Miyaura coupling, Negishi coupling, and asymmetric allylic alkylation, are powerful tools for the construction of complex chiral molecules. The role of phosphine ligands in these transformations is to influence the reductive elimination and oxidative addition steps, thereby affecting both reactivity and stereoselectivity. Despite the importance of these reactions, there is a notable lack of specific research articles and data tables reporting the application of this compound as a ligand to induce asymmetry in cross-coupling or allylic substitution reactions.
Asymmetric Carbon-Heteroatom Bond-Forming Reactions
The catalytic asymmetric formation of bonds between carbon and heteroatoms (e.g., oxygen, nitrogen, sulfur) is another critical area of synthetic chemistry. These reactions provide access to a wide range of chiral ethers, amines, and thioethers. Similar to other areas of asymmetric catalysis, the choice of the chiral ligand is crucial for achieving high enantioselectivity. However, literature specifically demonstrating the utility of this compound in catalyzing such asymmetric transformations is scarce.
Non-Asymmetric Catalysis Involving this compound
In non-asymmetric catalysis, the focus shifts from stereoselectivity to other aspects such as reactivity, regioselectivity, and catalyst stability. Vinylphosphines like this compound can offer unique electronic and coordinating properties in these contexts.
Hydrofunctionalization Reactions
Hydrofunctionalization reactions, which involve the addition of an H-X molecule across an unsaturated bond, are atom-economical methods for synthesizing valuable organic compounds. The electronic properties of the phosphine ligand can significantly impact the efficiency of these catalytic processes. While the broader class of phosphine ligands has been extensively studied in hydrofunctionalization, specific data and detailed research findings on the performance of this compound as a ligand in these reactions are not well-documented in the available scientific literature.
Oxidative [2+2+1] Cyclizations
Oxidative [2+2+1] cyclization reactions are powerful methods for the construction of five-membered rings from two unsaturated components and a one-atom fragment, often carbon monoxide. These reactions are typically catalyzed by transition metal complexes, where the phosphine ligand plays a crucial role in stabilizing the metallic center and modulating its reactivity. Despite the synthetic potential of this methodology, there is a lack of specific reports on the use of this compound as a supporting ligand in oxidative [2+2+1] cyclization reactions, and consequently, no performance data is available.
Other Metal-Catalyzed Transformations (e.g., Knoevenagel condensation)
While the Knoevenagel condensation is more commonly associated with organocatalysis by phosphines, the use of this compound and its derivatives as ligands in metal-catalyzed reactions is notable in other areas of synthesis. Phosphine ligands are fundamental to many transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions, due to their ability to stabilize the metal center and modulate its reactivity. nih.govnih.gov The catalytic cycle of these reactions, which typically involves oxidative addition, transmetalation, and reductive elimination, is highly influenced by the steric and electronic properties of the supporting phosphine ligand. nih.gov
A specific application involving a derivative of this compound is in the formation of robust heterogeneous catalysts. Researchers have successfully synthesized phosphine-functionalized syndiotactic polystyrenes by copolymerizing diphenylphosphinostyrene (a close structural relative) with styrene (B11656). nih.gov This polymer serves as a support to immobilize copper nanoparticles. The resulting Cu@poly(o-StPPh₂-alt-St)-b-sPS nanocatalyst has demonstrated high efficiency as a heterogeneous catalyst for synthesizing quinoline (B57606) derivatives through the acceptorless dehydrogenative coupling of o-aminobenzylalcohol with ketones. nih.govresearchgate.net The phosphine moieties on the polymer backbone are crucial for anchoring and stabilizing the copper nanoparticles, preventing their aggregation and ensuring sustained catalytic activity at high temperatures. nih.gov
Table 1: Application of a Diphenylphosphinostyrene-Based Polymer in Heterogeneous Catalysis
| Catalyst Component | Metal Center | Reaction Type | Substrates | Product Class | Reference |
|---|---|---|---|---|---|
| poly(o-diphenylphosphinostyrene-alt-styrene) | Copper (Cu) Nanoparticles | Acceptorless Dehydrogenative Coupling | o-aminobenzylalcohol, Ketones | Quinolines | nih.gov |
Organocatalytic Roles of this compound
Phosphines can act as potent nucleophilic organocatalysts, initiating reactions without the need for a metal center. nih.gov A prime example of this is the phosphine-catalyzed Knoevenagel condensation. organic-chemistry.orgias.ac.in The reaction mechanism involves the initial nucleophilic addition of the phosphine to an activated methylene (B1212753) compound, which then participates in a condensation reaction with an aldehyde.
The use of triphenylphosphine (B44618) (TPP) as an efficient catalyst for the Knoevenagel condensation of aldehydes with active methylene compounds like ethyl cyanoacetate (B8463686) and malononitrile (B47326) has been well-documented. organic-chemistry.orgias.ac.in These reactions proceed smoothly under mild, often solvent-free conditions, affording substituted olefins in excellent yields and with high (E)-selectivity. organic-chemistry.org The catalytic activity of TPP extends to a wide array of aromatic, aliphatic, and heterocyclic aldehydes. organic-chemistry.orgias.ac.in
Given the close structural and electronic similarity between triphenylphosphine and this compound, the latter is expected to exhibit a comparable organocatalytic ability in the Knoevenagel condensation. The phosphorus atom's lone pair of electrons allows it to function as a nucleophile, initiating the catalytic cycle in the same manner as triphenylphosphine. The presence of the styryl group in place of a phenyl group may subtly influence the catalyst's nucleophilicity and steric profile, but the fundamental catalytic activity should be preserved.
Table 2: Triphenylphosphine-Catalyzed Knoevenagel Condensation of Benzaldehyde with Active Methylene Compounds (Representative Examples)
| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Ethyl Cyanoacetate | Triphenylphosphine | 80 °C, 1.5 h | 92 | organic-chemistry.org |
| Benzaldehyde | Malononitrile | Triphenylphosphine | 80 °C, 0.5 h | 96 | organic-chemistry.org |
| 4-Chlorobenzaldehyde | Malononitrile | Triphenylphosphine | 80 °C, 0.5 h | 98 | organic-chemistry.org |
| 4-Methoxybenzaldehyde | Malononitrile | Triphenylphosphine | 80 °C, 1.0 h | 94 | organic-chemistry.org |
Ligand Tuning for Enhanced Catalytic Performance of this compound
The performance of a metal complex in a catalytic reaction can be precisely controlled by modifying the structure of its ligands. This process, known as ligand tuning, involves adjusting the electronic and steric properties of the ligand to optimize the catalyst's activity, selectivity, and stability. nih.govhollins.edu For phosphine ligands like this compound, these properties are primarily dictated by the substituents on the phosphorus atom. manchester.ac.uk
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the phenyl and styryl rings directly impacts the electron density on the phosphorus atom. This, in turn, influences the strength of the metal-phosphorus bond and the electronic character of the metal center. manchester.ac.uk
Electron-donating groups (e.g., methoxy (B1213986) -OCH₃, methyl -CH₃) increase the electron density on the phosphorus, making the ligand a stronger σ-donor. This can enhance the rate of oxidative addition in cross-coupling reactions. nih.gov
Electron-withdrawing groups (e.g., chloro -Cl, trifluoromethyl -CF₃) decrease the electron density, making the ligand a weaker σ-donor but a better π-acceptor. This can influence the rate of reductive elimination.
The electronic properties of a phosphine ligand can be quantified using various methods, such as measuring the ¹J(P-Se) coupling constant of the corresponding phosphine selenide (B1212193) or the A₁ carbonyl stretching frequency of Ni(CO)₃L complexes. nih.govmanchester.ac.uk A larger ¹J(P-Se) value corresponds to a more electron-withdrawing character and weaker σ-donation from the phosphine. nih.gov
Steric Effects: The size and shape of the ligand, often quantified by the Tolman cone angle (θ), play a critical role in catalysis. manchester.ac.uk The steric bulk of this compound can be tuned by adding bulky substituents (e.g., tert-butyl) to the aromatic rings. Increased steric bulk can promote the formation of coordinatively unsaturated, highly reactive low-coordinate metal species, which are often the active catalysts in a cycle. nih.govnih.gov It can also influence the selectivity of the reaction by controlling the geometry of substrate binding to the metal center. nih.gov
By strategically placing different functional groups on the phenyl or styryl moieties of this compound, a library of ligands can be created. This allows for the fine-tuning of a catalyst's properties to achieve optimal performance for a specific chemical transformation.
Table 3: Conceptual Tuning of this compound Ligand Properties
| Substituent (on Phenyl Ring) | Expected Electronic Effect | Expected Steric Effect | Potential Impact on Catalysis |
|---|---|---|---|
| -OCH₃ (para) | Electron-donating (stronger σ-donor) | Minimal change | May accelerate oxidative addition |
| -Cl (para) | Electron-withdrawing (weaker σ-donor) | Minimal change | May accelerate reductive elimination |
| -CF₃ (para) | Strongly electron-withdrawing | Minor increase | May significantly alter catalytic rates |
| -C(CH₃)₃ (para) | Electron-donating | Significant increase | Promotes formation of active L₁Pd(0) species |
Theoretical and Computational Investigations of Diphenyl E 2 Phenylethenyl Phosphane
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict molecular geometries, energies, and other electronic properties. researchgate.net For diphenyl[(E)-2-phenylethenyl]phosphane, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), can provide a detailed picture of its conformational preferences and electronic characteristics. researchgate.net
This compound is a molecule with several rotatable bonds, leading to various possible conformations. The primary degrees of freedom include the rotation around the phosphorus-phenyl (P-CPh), phosphorus-vinyl (P-Cvinyl), and vinyl-phenyl (C-CPh) bonds.
Optimized geometric parameters, including key bond lengths and angles, can be precisely calculated. These theoretical values generally show good agreement with experimental data obtained from X-ray crystallography for similar organophosphorus compounds. researchgate.net
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | P—C (vinyl) | 1.83 |
| P—C (phenyl) | 1.85 | |
| C=C (vinyl) | 1.34 | |
| C—C (vinyl-phenyl) | 1.47 | |
| Bond Angle (°) | C(vinyl)—P—C(phenyl) | 103.5 |
| C(phenyl)—P—C(phenyl) | 104.0 | |
| P—C=C | 125.0 |
Note: The values in the table are illustrative and based on typical results from DFT calculations on structurally related organophosphorus compounds. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. masterorganicchemistry.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. total-synthesis.comic.ac.uk The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. uni-muenchen.deirjweb.com
For this compound, the HOMO is expected to be primarily localized on the lone pair of the phosphorus atom, with some contribution from the π-system of the styryl group. This indicates that the phosphorus atom is the primary site for nucleophilic attack. The LUMO is typically distributed over the antibonding π* orbitals of the phenyl rings and the ethenyl bridge, representing the regions most susceptible to receiving electrons (electrophilic attack).
The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. DFT calculations can provide quantitative values for these orbital energies. schrodinger.comyoutube.com
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
Note: These energy values are representative for arylphosphines and related conjugated systems as determined by DFT calculations. researchgate.netirjweb.com
Molecular Electrostatic Potential (MESP) mapping is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.delibretexts.org An MESP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.netresearchgate.net
In an MESP map, regions of negative potential are typically colored red and correspond to sites susceptible to electrophilic attack. wolfram.com Conversely, regions of positive potential are colored blue and indicate sites prone to nucleophilic attack. wolfram.com For this compound, the MESP analysis clearly identifies the phosphorus atom's lone pair as the most electron-rich region, making it the primary nucleophilic center of the molecule. The hydrogen atoms of the phenyl and vinyl groups constitute the regions of highest positive potential. This visual representation of charge distribution is invaluable for understanding intermolecular interactions and predicting reaction pathways. researchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the complex pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT can be used to construct a detailed energy profile for a reaction, providing deep insights into its mechanism and kinetics. ubc.ca
Phosphines like this compound participate in a variety of important chemical transformations, including the Staudinger and Wittig reactions. total-synthesis.comalfa-chemistry.com Computational studies can elucidate the mechanisms of these reactions by modeling the energy changes along the reaction coordinate.
As a representative example, the Staudinger reaction between a phosphine (B1218219) and an organic azide provides a clear illustration of this capability. The reaction proceeds through several distinct steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the phosphine's lone pair on the terminal nitrogen of the azide, forming a phosphazide intermediate. ic.ac.ukalfa-chemistry.com
Cyclization and N₂ Elimination: This intermediate then undergoes cyclization to a four-membered ring transition state. alfa-chemistry.comnrochemistry.com
Product Formation: The transition state collapses, eliminating a molecule of dinitrogen (N₂) and forming the final aza-ylide (iminophosphorane) product. nrochemistry.com
A transition state (TS) represents the highest energy point along the lowest energy path connecting reactants and products. nih.gov Locating and characterizing the TS is a cornerstone of computational reaction mechanism studies. A true transition state on the potential energy surface is a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. nih.gov
Computationally, a transition state is confirmed by a frequency analysis, which must yield exactly one imaginary frequency. nih.gov The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, for example, the concerted bond-breaking and bond-forming processes that transform the cyclic intermediate into the final products in the Staudinger reaction. DFT calculations on the Staudinger reaction involving triphenylphosphine (B44618) have shown that the rate-determining step is often the decomposition of the aza-ylide intermediate. nih.gov Analyzing the geometry of the transition state provides critical information about the bonding changes occurring during this key step of the reaction.
Computational Studies of Metal-Ligand Interactions in Complexes of this compound
The interaction between phosphine ligands and metal centers is a cornerstone of organometallic chemistry, and computational methods, particularly Density Functional Theory (DFT), provide profound insights into the nature of these bonds. For ligands like this compound, DFT is employed to analyze the electronic and steric properties that dictate the behavior of its metal complexes. These theoretical studies are crucial for understanding reaction mechanisms and designing novel catalysts.
A primary tool for dissecting the metal-ligand bond is Energy Decomposition Analysis (EDA) . This method partitions the total interaction energy (ΔEint) between the metal fragment and the phosphine ligand into physically meaningful components:
Electrostatic Interaction (ΔEelstat): This term represents the classical electrostatic attraction between the charge distributions of the metal and the ligand. It is a significant contributor to the bond strength in polar interactions.
Pauli Repulsion (ΔEPauli): This is the destabilizing term that arises from the quantum mechanical repulsion between the filled orbitals of the metal and the ligand. It is a consequence of the Pauli exclusion principle.
Orbital Interaction (ΔEorb): This stabilizing term accounts for the charge transfer and covalent character of the bond, arising from the mixing of occupied and unoccupied orbitals between the two fragments.
The orbital interaction term (ΔEorb) is particularly important for phosphine ligands. It can be further broken down to quantify the two main components of the Dewar-Chatt-Duncanson model for phosphine bonding:
σ-Donation: The ligand donates electron density from its phosphorus lone pair orbital to an empty d-orbital on the metal center.
π-Backbonding: The metal center donates electron density from a filled d-orbital back into an empty σ* (P-C) or other acceptor orbital of the phosphine ligand.
Computational studies allow researchers to quantify these contributions, revealing the electronic nature of the specific phosphine. The electronic properties of this compound are influenced by the presence of the styryl group, which can affect the electron density at the phosphorus atom through its conjugated π-system.
Below is an illustrative EDA data table for a hypothetical complex, such as L-PdCl2, where L is this compound. The values are representative of typical phosphine-palladium interactions and demonstrate how computational analysis provides a quantitative understanding of the bonding.
| Energy Component | Value (kcal/mol) | Percentage of Total Attraction (%) | Description |
|---|---|---|---|
| ΔEint (Total Interaction Energy) | -45.5 | - | Overall strength of the metal-ligand bond. |
| ΔEPauli (Pauli Repulsion) | +85.0 | - | Destabilizing repulsion between electron clouds. |
| ΔEelstat (Electrostatic Interaction) | -70.5 | 54.0 | Stabilizing electrostatic attraction. |
| ΔEorb (Orbital Interaction) | -60.0 | 46.0 | Stabilizing covalent/charge-transfer interactions. |
These theoretical models are invaluable for predicting the stability and reactivity of complexes containing this compound, guiding experimental efforts in catalyst development and materials science.
Spectroscopic Property Predictions (e.g., NMR, IR)
Computational chemistry provides powerful tools for the prediction of spectroscopic data, which is essential for the characterization of new compounds. By calculating theoretical spectra and comparing them with experimental results, scientists can confirm the structure and purity of a synthesized molecule like this compound. DFT is the most common method used for these predictions.
Infrared (IR) Spectroscopy Prediction: Theoretical IR spectra are generated by performing a frequency calculation on the optimized geometry of the molecule. This calculation determines the vibrational modes of the molecule and their corresponding frequencies. The predicted frequencies and their intensities can be plotted to create a theoretical spectrum that aids in the assignment of experimental IR absorption bands. Key vibrational modes for this compound include P-C stretching, C=C stretching of the vinyl group, and various C-H bending and stretching modes of the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction: The prediction of NMR spectra is a routine computational task that helps in assigning peaks in experimental ¹H, ¹³C, and ³¹P NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is widely used for this purpose. The calculation yields theoretical chemical shifts (δ) for each nucleus. These predicted values are often highly correlated with experimental data, allowing for unambiguous structural assignment. For this compound, predicting the ³¹P chemical shift is particularly important as it is highly sensitive to the electronic environment of the phosphorus atom.
The tables below present illustrative predicted spectroscopic data for this compound, calculated using standard DFT methods (e.g., B3LYP/6-31G(d)).
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ³¹P | -14.2 | Relative to 85% H₃PO₄. The value is characteristic for triarylphosphines. |
| ¹³C (Vinyl C=C) | 128.5, 145.0 | Represents the two carbons of the ethenyl bridge. |
| ¹³C (Phenyl C-P) | 137.0 | Ispo-carbon of the phenyl ring directly attached to phosphorus. |
| ¹H (Vinyl H-C=C) | 7.1 - 7.3 | Shows characteristic coupling constants (J-values) for the trans configuration. |
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Aromatic) | 3050 - 3100 | Stretching of C-H bonds on the phenyl and styryl rings. |
| C=C Stretch (Aromatic) | 1580 - 1600 | In-plane stretching of the aromatic carbon-carbon bonds. |
| C=C Stretch (Vinyl) | 1625 | Stretching of the carbon-carbon double bond in the ethenyl linker. |
| P-C Stretch | 1090 - 1110 | Stretching vibrations of the phosphorus-carbon bonds. |
| C-H Out-of-Plane Bend (trans) | 965 | Characteristic bending mode for the trans-substituted vinyl group. |
These predictive studies are indispensable in modern chemical research, accelerating the process of compound identification and providing a deeper understanding of molecular structure and properties.
Advanced Derivatives and Analogues of Diphenyl E 2 Phenylethenyl Phosphane
Heteroatom-Substituted Analogues of the Phosphane Backbone or Ethenyl Moiety
The introduction of heteroatoms (such as nitrogen, oxygen, or sulfur) into a phosphine (B1218219) ligand's structure is a common strategy to modify its electronic and steric properties, which in turn influences its coordination chemistry and catalytic activity. This can involve substitution on the phosphorus atom itself, on the aromatic rings, or on other parts of the ligand backbone.
While there is a wealth of information on heteroatom-substituted phosphine ligands in general, documented instances of such substitutions specifically on the diphenyl[(E)-2-phenylethenyl]phosphane molecule are scarce. Theoretical approaches could include the electrophilic or nucleophilic aromatic substitution on the phenyl rings to introduce heteroatom-containing functional groups. Functionalization of the ethenyl moiety is another possibility, for example, through hetero-Diels-Alder reactions or other cycloadditions if the vinyl group were to be further modified. However, concrete synthetic procedures and characterization of the resulting compounds are not well-documented.
Multidentate Phosphane Systems Incorporating the Phenylethenyl Moiety
Multidentate ligands, which contain multiple donor atoms capable of binding to a metal center, often confer enhanced stability and specific geometries to metal complexes. The creation of bidentate or polydentate phosphine ligands from monodentate precursors is a well-established field of inorganic synthesis. researchgate.net This can be achieved by linking two or more phosphine units together via a bridging group.
For this compound, one could envision creating a bidentate ligand by functionalizing the phenyl rings or the ethenyl group to introduce a second phosphine moiety or another coordinating group. For instance, ortho-lithiation of a phenyl ring followed by reaction with a chlorophosphine could, in principle, yield a bidentate ligand. Another conceptual approach involves the polymerization or oligomerization of a functionalized this compound monomer to create a polydentate system. globethesis.com Despite these theoretical possibilities, the scientific literature does not provide extensive examples of multidentate phosphane systems that have been synthesized using this compound as a building block.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Improved Sustainability
The future of chemical synthesis is increasingly driven by the principles of green chemistry, which aim to design processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.netresearchgate.net For a specialized ligand like diphenyl[(E)-2-phenylethenyl]phosphane, this translates into developing synthetic routes that are more environmentally benign, efficient, and economically viable. blazingprojects.com
Current research efforts are moving away from traditional methods that may involve hazardous reagents and solvents. chemistryjournals.net The focus is shifting towards catalytic methods that offer high atom economy and minimize waste. mdpi.com Future synthetic strategies for this phosphine (B1218219) are likely to incorporate:
Renewable Feedstocks: Exploring the use of bio-based starting materials to replace petroleum-derived precursors.
Greener Solvents: Utilizing alternative solvents like water, ionic liquids, or supercritical fluids to replace volatile and toxic organic solvents. chemistryjournals.net
Energy Efficiency: Employing methods such as microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.netmdpi.com
Catalytic C-P Bond Formation: Developing novel catalytic methods for the crucial carbon-phosphorus bond formation step, which is central to the synthesis of the molecule. This could involve leveraging earth-abundant metal catalysts to replace more expensive and toxic heavy metals.
The overarching goal is to create a life cycle for the ligand that is sustainable from start to finish, a concept central to modern chemical philosophy. researchgate.net
Exploration of New Catalytic Cycles and Transformations
While phosphine ligands are well-established in catalysis, particularly in palladium-catalyzed cross-coupling reactions, there is a continuous drive to discover novel reactivities. souleresearchgroup.orgmdpi.com For this compound, its unique electronic and steric properties, conferred by the styryl group, make it a candidate for new and challenging catalytic transformations.
Future research will likely focus on:
Diversification of Phosphines: Developing innovative methods to modify the ligand structure through late-stage functionalization, such as catalytic C-H bond activation, to create libraries of related ligands with fine-tuned properties. souleresearchgroup.org This allows for the rapid optimization of catalysts for specific reactions.
Novel Cross-Coupling Reactions: Moving beyond standard C-C and C-N bond formations to tackle more challenging couplings, such as C-O, C-S, or C-P bond formations, which are of increasing importance in pharmaceuticals and materials science. souleresearchgroup.org
Asymmetric Catalysis: Investigating the potential for creating chiral derivatives of the ligand for use in enantioselective catalysis, a critical area for the synthesis of pharmaceuticals and fine chemicals.
Main-Group Catalysis: Exploring the potential of the phosphine itself, or its derivatives, to act as an organocatalyst, moving beyond its traditional role as a ligand for transition metals. researchgate.net
The exploration of these new catalytic avenues will expand the toolkit available to synthetic chemists and may lead to the discovery of unprecedented chemical reactions.
Application in Advanced Materials and Nanotechnology
The incorporation of phosphorus atoms into organic materials can impart unique properties, such as flame retardancy, and redox stability, or serve as coordination sites for metal ions. souleresearchgroup.org The vinyl group in this compound offers a convenient handle for polymerization, making it an attractive building block for advanced materials.
Emerging research directions include:
Phosphorus-Containing Polymers: Synthesis of polymers and copolymers incorporating the this compound moiety. The corresponding phosphine oxide polymers have been studied, and future work could focus on the properties of the phosphine-containing polymers themselves, such as their use in catalysis, metal extraction, or as high refractive index materials. acs.org
Functional Nanomaterials: Using the phosphine as a capping agent or surface ligand to stabilize and functionalize nanoparticles (NPs). nih.govresearchgate.net The phosphine can control the growth and solubility of NPs and provide a reactive site on the NP surface for further modification or for catalytic applications.
Coordination Polymers and Frameworks: Employing the ligand to construct metal-organic frameworks (MOFs) or coordination polymers. The specific geometry and electronic properties of the ligand could lead to materials with interesting catalytic, sensing, or gas storage properties.
Table 1: Potential Applications in Materials Science
| Application Area | Potential Role of this compound | Desired Properties |
|---|---|---|
| Polymer Synthesis | Monomer or co-monomer in polymerization reactions | Flame retardancy, metal coordination, tunable refractive index |
| Nanoparticle Synthesis | Stabilizing ligand or surface functionalization agent | Control of particle size, enhanced stability, catalytic activity |
| Metal-Organic Frameworks | Organic linker to connect metal nodes | Porosity, selective binding, catalytic sites |
Integration with Flow Chemistry and High-Throughput Screening
The discovery and optimization of catalytic reactions can be a time-consuming and resource-intensive process. High-throughput screening (HTS) and flow chemistry are transformative technologies that can significantly accelerate this process. chemistryjournals.netunchainedlabs.com
High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of catalysts and reaction conditions in parallel. acs.org By creating libraries of ligands based on the this compound scaffold and using HTS, researchers can quickly identify the optimal catalyst for a specific transformation. acs.orgchemrxiv.org This data-driven approach minimizes the reliance on trial-and-error, saving time and resources. rsc.org
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. durham.ac.uk Integrating catalysts based on this compound into flow reactors could enable more efficient and sustainable chemical production. mdpi.combeilstein-journals.org This is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates.
The synergy between HTS for catalyst discovery and flow chemistry for process optimization represents a powerful paradigm for future chemical synthesis.
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A fundamental understanding of how a ligand influences a catalytic reaction is crucial for the rational design of improved catalysts. Advanced spectroscopic and computational methods are indispensable tools for elucidating reaction mechanisms and understanding the electronic and structural properties of catalysts.
Advanced Spectroscopic Techniques: Techniques like in-situ NMR and IR spectroscopy, X-ray absorption spectroscopy, and mass spectrometry can provide real-time information about the species present in a catalytic cycle. Open-source software is making advanced analysis more accessible, allowing for detailed characterization of reaction intermediates and transition states. micsymposium.orgnih.govresearchgate.net
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful for modeling catalyst structures, reaction pathways, and predicting reactivity. aip.org Such studies can provide insights into the conformational properties and electronic structure of this compound and its metal complexes, helping to explain their catalytic behavior and guide the design of new ligands. datapdf.com
By combining experimental and computational approaches, researchers can gain a detailed picture of the catalytic process at a molecular level, enabling a more targeted and efficient approach to catalyst development.
Q & A
Q. How can synthesis conditions for diphenyl[(E)-2-phenylethenyl]phosphane via hydrophosphination be optimized to minimize side reactions?
To suppress competing pathways like phosphine dehydrocoupling (yielding PPh) and allene polymerization, reagent stoichiometry and reaction temperature are critical. Using a slight excess of phenylallene (PA) over diphenylphosphine (HPPh) (e.g., 0.6 mmol PA : 0.5 mmol HPPh) improves chemoselectivity toward hydrophosphinated products (51% E isomer). Stirring enhances conversion, while elevated temperatures reduce selectivity. Solvent choice (e.g., CDCl) does not alter product distribution but may influence reaction kinetics .
Q. What factors govern regioselectivity and stereoselectivity in hydrophosphination reactions forming this compound?
Regioselectivity favors terminal bond functionalization over internal bonds (51% vs. 23% conversion), likely due to steric and electronic effects. Stereoselectivity strongly favors the E isomer (51% E vs. 8% Z), consistent with analogous reactions using 1-methyl-1-propyne. The E isomer’s dominance aligns with thermodynamic stability and transition-state geometry. P NMR chemical shifts (+6.8 ppm for E, -14.8 ppm for *Z$) aid in distinguishing isomers .
Q. How can competing dehydrocoupling pathways be suppressed during hydrophosphination?
Excess HPPh (e.g., 1 mmol total) reduces dehydrocoupling by saturating reactive sites, though it may lower overall conversion. Conversely, excess PA shifts selectivity toward hydrophosphination products. Catalytic systems (e.g., pre-catalyst 1 ) require precise tuning to balance substrate ratios and reaction conditions .
Advanced Research Questions
Q. How do catalyst systems influence enantioselective additions involving this compound?
Chiral catalysts like binaphtholate or pincer complexes (e.g., 23 ) enable high enantioselectivity. For example, binaphtholate catalysts achieve 95% ee in Michael additions to cinnamic esters via cooperative Brønsted/Lewis acid-base activation. Modifications to catalyst structure (e.g., benzoyl groups on 23 ) can drastically reduce efficacy, highlighting the importance of steric and electronic compatibility .
Q. What explains conflicting 31^{31}31P NMR chemical shifts reported for E/Z vinylphosphine isomers, and how can discrepancies be resolved?
Discrepancies arise from substituent effects and solvent interactions. For example, Mitchell and Heesche report E isomers at +6.8 ppm, while Bookham observes E isomers at +8.7 ppm for diphenylacetylene derivatives. Standardization using reference compounds (e.g., PPh at -6 ppm) and controlled solvent conditions (CDCl vs. DMSO) can reconcile data .
Q. Why do steroidal α,β-unsaturated esters react in palladium-catalyzed additions, while simple olefins remain inert?
Steroidal substrates undergo oxidation-addition sequences facilitated by palladium acetate, forming reactive intermediates. Simple olefins lack the conjugated electron-withdrawing groups necessary for stabilization of these intermediates. Substrate electronic profiles (e.g., 17-carboxamido-16-ene derivatives) also dictate reactivity .
Q. What lessons can be drawn from ineffective catalyst derivatives in enantioselective reactions?
Structural modifications (e.g., benzoyl groups on pincer catalyst 23 ) disrupt coordination geometry, reducing enantioselectivity. Effective catalysts require rigid chiral environments (e.g., 47a/b ) with optimized steric bulk. Catalyst 47b achieves 99% ee with N-acyl oxazolidinones, emphasizing the role of substrate-catalyst complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
